
3-(Chloromethyl)-1-methylpyrrolidine
Vue d'ensemble
Description
3-(Chloromethyl)-1-methylpyrrolidine is a chemical compound that is of interest in various chemical synthesis processes and reactions. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions provide insight into the potential behavior and applications of 3-(Chloromethyl)-1-methylpyrrolidine.
Synthesis Analysis
The synthesis of related compounds often involves the use of chloromethyl groups in conjunction with nitrogen-containing heterocycles. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from a chloromethyl cephem derivative demonstrates the use of chloromethyl groups in complex molecule construction . Similarly, the synthesis of 3-(chloromethyl)-2-methyl-1,1′-biphenyl shows the use of chloromethyl groups as intermediates in the preparation of insecticides . These examples suggest that 3-(Chloromethyl)-1-methylpyrrolidine could be synthesized through similar methods, potentially involving chlorination of methylpyrrolidine or using chloromethyl groups as intermediates.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Chloromethyl)-1-methylpyrrolidine can be quite complex. For instance, the X-ray structure of a mono(1-methylthyminato) complex of cisplatin reveals intricate details about the coordination geometry and bond lengths around a platinum center . Although this does not directly describe 3-(Chloromethyl)-1-methylpyrrolidine, it provides a framework for understanding how chloromethyl groups might interact with other molecular moieties in a structured environment.
Chemical Reactions Analysis
The reactivity of chloromethyl groups in various chemical reactions is well-documented. For example, the reaction of 3-chloro-1-ethylpiperidine and 2-chloromethyl-1-ethylpyrrolidine with hydroxide ion results in the formation of bis-(β-aminoethers), demonstrating the nucleophilic substitution capabilities of chloromethyl groups . This suggests that 3-(Chloromethyl)-1-methylpyrrolidine could undergo similar nucleophilic substitution reactions, potentially leading to a variety of products depending on the nucleophile used.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl-containing compounds can be inferred from related research. For instance, the synthesis of cis-3,4-dibromopyrrolidine and its crystal and molecular structure analysis reveal information about the conformation and hydrogen bonding capabilities of the molecule . Although not directly about 3-(Chloromethyl)-1-methylpyrrolidine, such studies can provide insights into the expected physical properties, such as melting points, boiling points, and solubility, as well as chemical properties like reactivity and stability.
Applications De Recherche Scientifique
Synthesis of Pyrrolidine Derivatives :
- A study by D’hooghe, Aelterman, and de Kimpe (2009) developed a novel protocol for preparing 3-amino-2-methylpyrrolidines, which involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. This process facilitated the synthesis of 3-azidopyrrolidines and eventually 3-amino-2-methylpyrrolidines, contributing to a new formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Fluorination of Pyrrolidine Compounds :
- Coe, Smith, Tatlow, and Wyatt (1975) reported on the fluorination of 1-methylpyrrole, leading to various fluorinated pyrrolidine derivatives. This study explored the reactions of these compounds to yield products such as perfluoro-1-methylpyrrolidine and hexafluoro-1-methyl-Δ3-pyrroline (Coe, Smith, Tatlow, & Wyatt, 1975).
Chemistry of Benzoxathiines :
- Mühlstädt, Heinicke, Seifert, and Rack (1995) conducted investigations on the chemistry of 3-chloromethyl-3-methyl-2,3-dihydro-1,4-benzoxathiines. This research involved the preparation of benzoxathiine derivatives and explored their structural and chemical properties, including x-ray crystal structure analysis of certain derivatives (Mühlstädt, Heinicke, Seifert, & Rack, 1995).
Synthesis of Antimicrobial Succinimide Derivatives :
- Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrating their potential as antifungal agents. This study used microwave irradiation for improved synthesis efficiency and explored the structure-activity relationship of these compounds (Cvetković et al., 2019).
Exploration of Alkaloids in Ant Poison Glands :
- Koob, Rudolph, and Veith (1997) determined the absolute configuration of 3-methylpyrrolidine alkaloids found in the poison glands of ants Leptothoracini. This research contributed to the understanding of natural compounds and their configurations (Koob, Rudolph, & Veith, 1997).
Orientations Futures
While there is limited information on the future directions of 3-(Chloromethyl)-1-methylpyrrolidine, research on similar compounds suggests potential areas of interest. For example, the development of novel catalytic methods for nucleophilic substitutions has evolved into a flourishing and reviving area of research . Additionally, the use of micellar reaction media in “one-pot” multistep reactions has shown promise in reducing solvent waste and eliminating purification processes .
Propriétés
IUPAC Name |
3-(chloromethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRQVTUROCUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409443 | |
| Record name | 3-(chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-methylpyrrolidine | |
CAS RN |
58689-43-3 | |
| Record name | 3-(chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Chloromethyl)-1-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





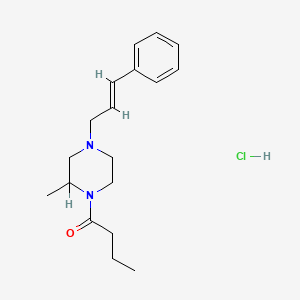
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)

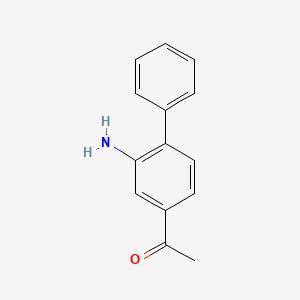
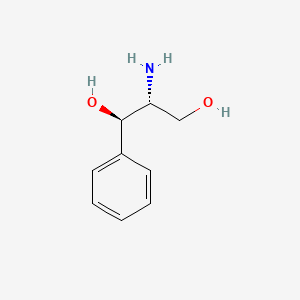

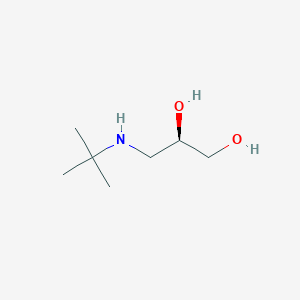
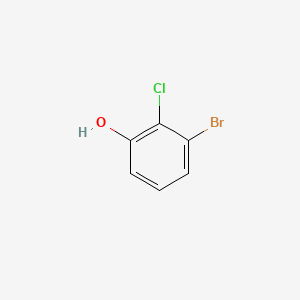
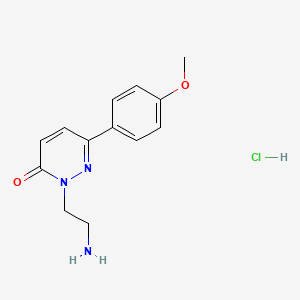
![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
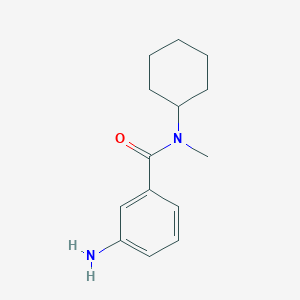
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)